molecular formula C9H14N4O3 B5576093 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B5576093
M. Wt: 226.23 g/mol
InChI Key: ZCYKDGJKQHLONW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the oxadiazole intermediate with morpholine, often under basic conditions to facilitate nucleophilic substitution.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(piperidin-4-yl)acetamide
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(pyrrolidin-4-yl)acetamide

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the morpholine group, in particular, can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-7-9(12-16-11-7)10-8(14)6-13-2-4-15-5-3-13/h2-6H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYKDGJKQHLONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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